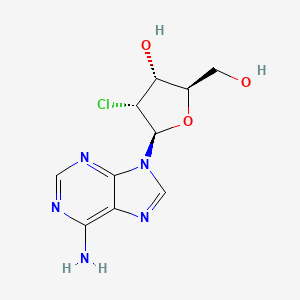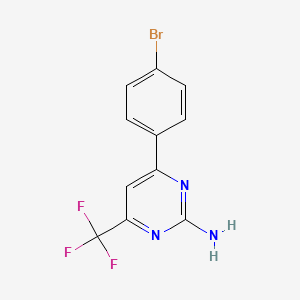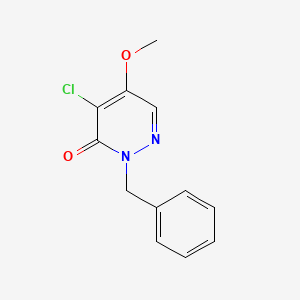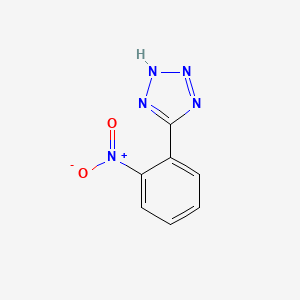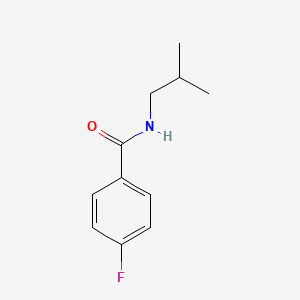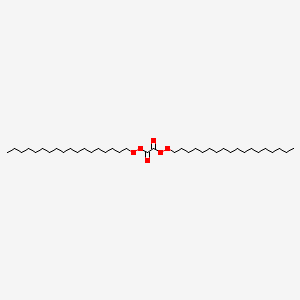
Dioctadecyl peroxydicarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This solid peroxide is heat and contamination sensitive. It is mixed with stearyl alcohol to mitigate the explosion hazard in storage and transport.
Wissenschaftliche Forschungsanwendungen
Polymerization and Copolymerization Initiator Dioctadecyl peroxydicarbonate is used as a free-radical initiator in the polymerization of various compounds. For example, it is effective in initiating the polymerization of vinyl chloroformate to produce high molecular weight polymers, as demonstrated in a study by Meunier et al. (1981) (Meunier, Hémery, Senet, & Boileau, 1981). Similarly, Peroxodisulfate, a peroxocarbonate compound, has been studied for its effectiveness in the electrosynthesis of refractory compounds, highlighting its potential as a powerful oxidant (Serrano, 2021) (Serrano, 2021).
Thermal Decomposition and Kinetics The thermal decomposition of compounds similar to Dioctadecyl peroxydicarbonate, such as di-t-butyl peroxydicarbonate, has been studied to understand their decomposition kinetics and mechanisms. Komai and Matsuyama (1985) found that the decomposition of di-t-butyl peroxydicarbonate follows first-order kinetics, providing insights into the behavior of peroxydicarbonates under thermal stress (Komai & Matsuyama, 1985).
Stabilization in Industrial Applications Peroxydicarbonates, including compounds similar to Dioctadecyl peroxydicarbonate, are used as initiators in industries like PVC production. However, due to their thermal reactivity, they require stabilizers for safe handling and storage. Frenkel and Pettijohn (1999) discussed additives that increase the stability of these initiators, emphasizing their importance in industrial safety and efficiency (Frenkel & Pettijohn, 1999).
Applications in Medical Research In the field of medical research, certain derivatives of carbocyanine dyes, which could be structurally related to peroxydicarbonates, have been used for blood vessel visualization in experimental animals. This was demonstrated in a study by Li et al. (2008), where the dye was used for direct labeling and visualization of blood vessels, offering a rapid and reliable method for vascular studies (Li, Song, Zhao, Gaidosh, Laties, & Wen, 2008).
Eigenschaften
CAS-Nummer |
52326-66-6 |
|---|---|
Produktname |
Dioctadecyl peroxydicarbonate |
Molekularformel |
C38H74O6 |
Molekulargewicht |
627 g/mol |
IUPAC-Name |
dioctadecyl ethanediperoxoate |
InChI |
InChI=1S/C38H74O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-43-37(39)38(40)44-42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChI-Schlüssel |
KPTUAUSJTKZRRF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOOC(=O)C(=O)OOCCCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOOC(=O)C(=O)OOCCCCCCCCCCCCCCCCCC |
Andere CAS-Nummern |
52326-66-6 |
Physikalische Beschreibung |
This solid peroxide is heat and contamination sensitive. It is mixed with stearyl alcohol to mitigate the explosion hazard in storage and transport. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



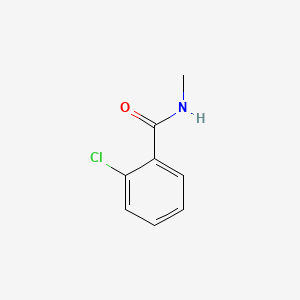
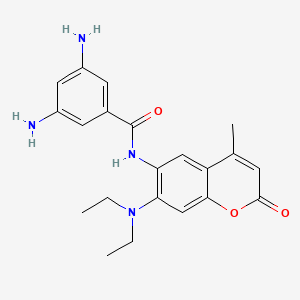
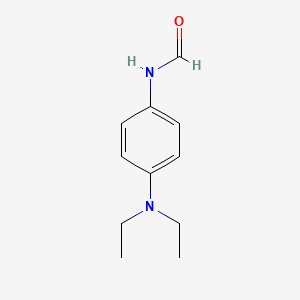
![2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide](/img/structure/B1605290.png)
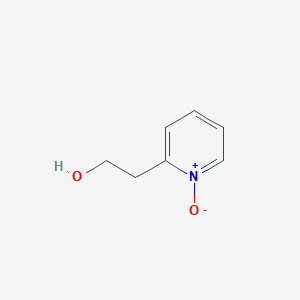
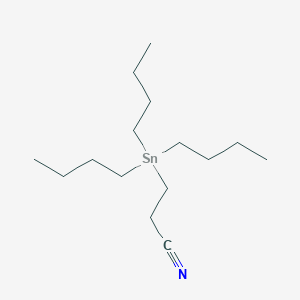
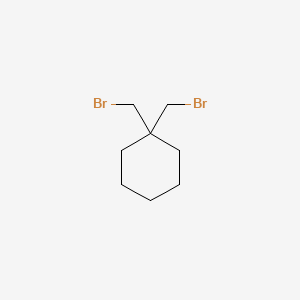
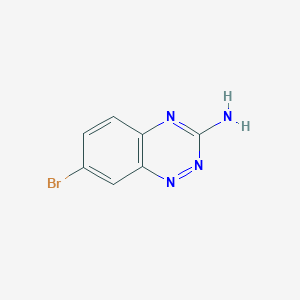
![5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1605299.png)
